molecular formula C21H24N2O2 B12160240 4-((4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl)morpholine

4-((4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl)morpholine

Cat. No.: B12160240
M. Wt: 336.4 g/mol
InChI Key: LJAPRFPOVKLQIQ-UHFFFAOYSA-N
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Description

4-((4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl)morpholine is a complex organic compound that features a morpholine ring substituted with a methoxyphenyl group and an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl)morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-((4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

4-((4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl)morpholine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl)morpholine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and morpholine-containing molecules, such as:

Uniqueness

What sets 4-((4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl)morpholine apart is its unique combination of the indole and morpholine moieties, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

4-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]morpholine

InChI

InChI=1S/C21H24N2O2/c1-15-20(18-5-3-4-6-19(18)22-15)21(23-11-13-25-14-12-23)16-7-9-17(24-2)10-8-16/h3-10,21-22H,11-14H2,1-2H3

InChI Key

LJAPRFPOVKLQIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)N4CCOCC4

Origin of Product

United States

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